3-(3,5-Dimethylphenoxy)propanoic acid

Descripción general

Descripción

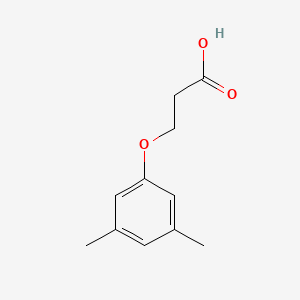

3-(3,5-Dimethylphenoxy)propanoic acid is a chemical compound with the CAS Number: 7507-34-8 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 3-(3,5-dimethylphenoxy)propanoic acid .

Molecular Structure Analysis

The linear formula for 3-(3,5-Dimethylphenoxy)propanoic acid is C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-8-5-9(2)7-10(6-8)14-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

3-(3,5-Dimethylphenoxy)propanoic acid is a powder . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación

Enantioseparation in Chiral Stationary Phases

(2S,3S)-2,3-Bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, a derivative, has been used in the study of chiral stationary phases (CSPs) for enantioseparation. It was found that CSPs with mixed selectors derived from this compound showed enhanced enantioseparation ability, which is significant for chiral recognition in various mobile phase conditions (Chen et al., 2011).

Synthesis and Properties of Water-Soluble Resins

3-(Dimethylamino)propanoic acid, synthesized through reactions involving methyl acrylate, was later oxidized to obtain 3-(dimethylamino)propanoic acid oxide. This compound was used in the synthesis of a water-soluble, thermo-sensitive resin with potential applications in chemical-free thermal laser imaging (An et al., 2015).

Biological Evaluation of Related Compounds

3,5-Dimethoxyhomophthalic acid and related compounds, synthesized from 3,5-dimethoxycinnamic acid via reactions including cyclization of 3-(3′,5′-dimethoxyphenyl) propionic acid, were characterized and biologically evaluated. These compounds, with their natural biologically active isocoumarins, are significant in medicinal chemistry (Ghulam et al., 2007).

Ortho-Functionalization of Substituted Toluenes

Research involving the transformation of ortho-functionalized N,N-dimethylbenzylamines into 3-(2'-tolyl)propanoic acid and its derivatives explored new possibilities in organic synthesis. These transformations are crucial for developing novel compounds with potential applications in various chemical industries (Cai et al., 2007).

Antioxidant Properties of Dimethoxyphenyl-Triazoles

The synthesis and evaluation of the antioxidant activity of new compounds, including ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, demonstrate the potential of these substances in pharmaceutical applications. The research included the preparation of carboxylic acids and evaluating their antioxidant properties, indicating their possible use in health-related fields (Dovbnya et al., 2022).

Synthesis and Evaluation of EP3 Receptor Antagonists

A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized for their potential as EP3 receptor antagonists. These compounds were evaluated for their binding affinity and antagonist activity, showing the versatility of derivatives of 3-(3,5-dimethylphenoxy)propanoic acid in therapeutic applications (Asada et al., 2010).

Photochromism Study in Spiropyrans

The study of the crystal structure of compounds related to 3-(3,5-dimethylphenoxy)propanoic acid, like 3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid, reveals significant insights into their photochromic behaviors. This is vital for developing materials with light-responsive properties (Zou et al., 2004).

Interaction with Saccharides

Research on sodium 3-(trihydroxygermyl)propanoate, a hydrolysate of Ge-132 related to 3-(3,5-dimethylphenoxy)propanoic acid, explores its interactions with saccharides. These interactions could be critical in understanding the physiological function of Ge-132 and similar compounds (Shimada et al., 2015).

Safety And Hazards

The safety information for 3-(3,5-Dimethylphenoxy)propanoic acid includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

Propiedades

IUPAC Name |

3-(3,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-9(2)7-10(6-8)14-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXUNJWAAUBSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324910 | |

| Record name | 3-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenoxy)propanoic acid | |

CAS RN |

7507-34-8 | |

| Record name | NSC407966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)